molecular formula C21H22N2O5 B8480196 7-Benzo[b]furancarboxylic acid,2-nitro-3-phenyl-,2-(diethylamino)ethyl ester

7-Benzo[b]furancarboxylic acid,2-nitro-3-phenyl-,2-(diethylamino)ethyl ester

Cat. No. B8480196
M. Wt: 382.4 g/mol
InChI Key: UWRGRYXBLFLSRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Benzo[b]furancarboxylic acid,2-nitro-3-phenyl-,2-(diethylamino)ethyl ester is a useful research compound. Its molecular formula is C21H22N2O5 and its molecular weight is 382.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-Benzo[b]furancarboxylic acid,2-nitro-3-phenyl-,2-(diethylamino)ethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Benzo[b]furancarboxylic acid,2-nitro-3-phenyl-,2-(diethylamino)ethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

7-Benzo[b]furancarboxylic acid,2-nitro-3-phenyl-,2-(diethylamino)ethyl ester

Molecular Formula

C21H22N2O5

Molecular Weight

382.4 g/mol

IUPAC Name

2-(diethylamino)ethyl 2-nitro-3-phenyl-1-benzofuran-7-carboxylate

InChI

InChI=1S/C21H22N2O5/c1-3-22(4-2)13-14-27-21(24)17-12-8-11-16-18(15-9-6-5-7-10-15)20(23(25)26)28-19(16)17/h5-12H,3-4,13-14H2,1-2H3

InChI Key

UWRGRYXBLFLSRD-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCOC(=O)C1=CC=CC2=C1OC(=C2C3=CC=CC=C3)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 14.2 g (0.05 mole) of 2-nitro-3-phenyl-7-benzofurancarboxylic acid, 8.6 g (0.05 mole) of N,N-diethylamino-2-chloroethane hydrochloride, 10.1 g (0.1 mole) of triethylamine and 75 ml of N,N-dimethylformamide is heated at 90° to 100° C. for 16 hours, then left standing at 23° C. for 2 days. The mixture is cooled with an ice bath, then filtered to remove the white solid by-product. The filtrate is dissolved in diethyl ether, washed thrice with water and twice with saturated sodium chloride solution and dried. The solution is evaporated to provide an oil, N,N-diethylaminoethyl 2-nitro-3-phenyl-7-benzofurancarboxylate. This oil is dissolved in diethyl ether and treated with 25 ml of 4N-hydrochloric acid in isopropanol to provide a product which gradually solidifies. The product is recrystallized twice from ethanol to provide, N,N-diethylaminoethyl 2-nitro-3-phenyl-7-benzofurancarboxylate hydrochloride, m.p. 194.5°-195° C., as a light yellow solid.
Name
2-nitro-3-phenyl-7-benzofurancarboxylic acid
Quantity
14.2 g
Type
reactant
Reaction Step One
Quantity
8.6 g
Type
reactant
Reaction Step One
Quantity
10.1 g
Type
reactant
Reaction Step One

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